molecular formula C14H28 B8313900 2-Tetradecene CAS No. 26952-13-6

2-Tetradecene

Cat. No.: B8313900
CAS No.: 26952-13-6
M. Wt: 196.37 g/mol
InChI Key: OBDUMNZXAIUUTH-HWKANZROSA-N
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Description

2-Tetradecene is an olefin compound with the molecular formula C₁₄H₂₈ . It is a colorless liquid that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is commonly used in various industrial applications due to its chemical properties and reactivity .

Preparation Methods

Chemical Reactions Analysis

2-Tetradecene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of epoxides or diols.

    Reduction: Hydrogenation of this compound using catalysts like palladium or platinum results in the formation of tetradecane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and halogens (e.g., chlorine gas). The major products formed from these reactions are epoxides, diols, tetradecane, and halogenated derivatives .

Scientific Research Applications

2-Tetradecene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tetradecene involves its reactivity with various chemical agents. The double bond in its structure allows it to participate in addition reactions, where reagents add across the double bond. This reactivity is crucial for its role in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or hydrogenation .

Comparison with Similar Compounds

2-Tetradecene can be compared with other similar compounds, such as:

    1-Tetradecene: Another isomer with the double bond at a different position, leading to slightly different reactivity and applications.

    Tetradecane: The fully saturated analog, which lacks the double bond and thus has different chemical properties.

    Other alkenes: Compounds like 1-Hexadecene and 1-Octadecene, which have longer carbon chains and similar reactivity but different physical properties.

The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for various applications .

Properties

CAS No.

26952-13-6

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(E)-tetradec-2-ene

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+

InChI Key

OBDUMNZXAIUUTH-HWKANZROSA-N

SMILES

CCCCCCCCCCCC=CC

Isomeric SMILES

CCCCCCCCCCC/C=C/C

Canonical SMILES

CCCCCCCCCCCC=CC

physical_description

Colorless liquid;  [CAMEO]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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